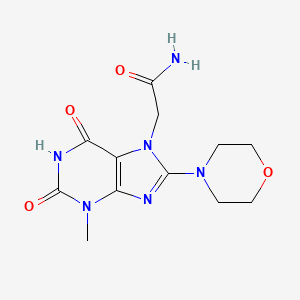

2-(3-Methyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetamide

Description

Properties

IUPAC Name |

2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O4/c1-16-9-8(10(20)15-12(16)21)18(6-7(13)19)11(14-9)17-2-4-22-5-3-17/h2-6H2,1H3,(H2,13,19)(H,15,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEGLLCHMZINFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and a suitable aldehyde, followed by cyclization.

Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

Morpholine Ring Addition: The morpholine ring can be added through a nucleophilic substitution reaction, where a halogenated purine intermediate reacts with morpholine.

Acetamide Group Attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group and a base.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Hydroxylated purine derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s purine base makes it a candidate for studying nucleotide analogs and their interactions with enzymes involved in DNA and RNA synthesis. It can also be used to investigate the effects of morpholine-containing compounds on biological systems.

Medicine

Medically, this compound could be explored for its potential as a therapeutic agent. The presence of the purine base suggests it might interact with purine receptors or enzymes, making it a candidate for drug development in areas such as antiviral or anticancer therapies.

Industry

In industrial applications, the compound’s chemical properties could be leveraged in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetamide would depend on its specific application. In a biological context, it might interact with purine receptors or enzymes involved in nucleotide metabolism. The morpholine ring could influence its binding affinity and specificity, while the acetamide group might affect its solubility and cellular uptake.

Comparison with Similar Compounds

Structural Modifications at the 8-Position

The 8-position of the purine ring is critical for receptor selectivity and potency. The target compound’s morpholine substituent is compared below with other 8-substituted analogs:

Key Observations :

- Morpholine vs.

- TRP vs. Adenosine Receptor Targeting: While HC-030031 and CHEM-5861528 block TRPA1, compounds with phenoxy-acetamide substituents (e.g., Compound 10) target A2A receptors, suggesting substituent-dependent receptor selectivity .

Modifications at the 3-Position

The 3-methyl group in the target compound is contrasted with other alkyl substituents:

Key Observations :

Acetamide Side Chain Variations

The acetamide moiety at position 7 is a common feature. Modifications here influence potency and solubility:

Key Observations :

- Phenyl vs. Aminophenyl: Compound 28’s 4-aminophenyl group enhances solubility and synthetic yield (90%) compared to hydrophobic substituents .

- Methylsulfonyl Addition : Compound 37’s methylsulfonyl group at position 8 (vs. morpholine) demonstrates how electronic effects modulate biological activity .

Biological Activity

The compound 2-(3-Methyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 337.34 g/mol. The structure features a purine ring system substituted with a morpholine ring and an acetamide group, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various metabolic pathways. Its mechanism of action may include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in purine metabolism, potentially affecting cellular processes related to growth and proliferation.

- Binding Affinity : The morpholine moiety enhances the binding affinity to target proteins, which may lead to improved therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown promising results in inhibiting bacterial growth.

- Antiviral Properties : Preliminary investigations suggest potential antiviral activity against certain viruses, indicating its role in inhibiting viral replication.

- Anticancer Effects : The compound's structural characteristics suggest it may possess anticancer properties by inducing apoptosis in cancer cell lines.

Research Findings and Case Studies

A summary of significant findings related to the biological activity of the compound includes:

Case Study: Antibacterial Activity

In a recent study assessing the antibacterial properties of similar purine derivatives, compounds with structural similarities exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups was found to enhance antibacterial activity through increased hydrophilicity and better interaction with bacterial enzymes .

Case Study: Anticancer Activity

Another study focused on the anticancer potential of purine derivatives highlighted that modifications at the morpholine ring significantly affected cytotoxicity against various cancer cell lines. The study reported IC50 values ranging from 1.32 μM to 15 nM for different derivatives tested against HepG2 and MCF-7 cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.